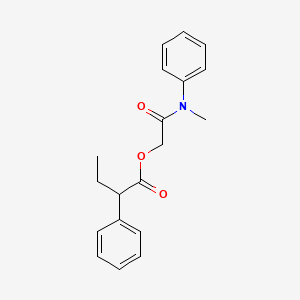
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,2-Difluoroethyl)-3-iodopyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The “2,2-Difluoroethyl” group is a type of alkyl group, which is a carbon chain that is single-bonded to the rest of the molecule . The “3-iodo” indicates the presence of an iodine atom on the third carbon of the pyrazole ring. The “4-carbaldehyde” suggests the presence of a formyl group (CHO) at the fourth position of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various substituents attached at the specified positions. The difluoroethyl group would add some degree of polarity to the molecule, and the iodine atom would be a site of relatively high electron density .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the difluoroethyl group and the iodine atom would likely make this compound relatively polar, which could affect its solubility in various solvents .Orientations Futures
The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has unique chemical reactivity, it could be explored as a synthetic intermediate in organic chemistry .
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodopyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O/c7-5(8)2-11-1-4(3-12)6(9)10-11/h1,3,5H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEIUUMUAVICPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)I)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)
![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2399366.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2399367.png)


![(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide](/img/structure/B2399375.png)



![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399379.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399380.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2399385.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399386.png)
![Methyl 3-nitro-2-[(4-phenylpiperazino)methyl]benzenecarboxylate](/img/structure/B2399387.png)